[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride
Overview
Description
[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C15H17Cl2NO and its molecular weight is 298.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chlorophenols in Environmental Studies
Chlorophenols (CPs) are significant in environmental studies due to their role as precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies have investigated CP concentrations and their correlation with dioxins, emphasizing their generation through incomplete combustion and various chemical pathways. The understanding of CPs' environmental fate and behavior, including their transformation into more toxic compounds, provides insights into managing and mitigating pollution from similar chlorinated compounds (Peng et al., 2016).
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel compounds, including chlorophenols and their derivatives, is crucial for developing new materials and drugs. For instance, studies have explored the synthesis routes and spectroscopic properties of substituted thiazolidinones, providing foundational knowledge for synthesizing compounds with specific functional groups and potential applications in medicinal chemistry (Issac & Tierney, 1996).
Antioxidant Capacity and Chemical Reactions
Understanding the antioxidant capacity and chemical reaction pathways of compounds, including those related to chlorophenols, is essential for various applications in chemistry and biology. The ABTS/PP decolorization assay is a method used to assess the antioxidant capacity of compounds, indicating potential applications in evaluating the antioxidant properties of new synthetic molecules (Ilyasov et al., 2020).
Environmental Impact and Toxicology
The environmental impact and toxicology of chlorophenols and related compounds have been extensively reviewed, highlighting their persistence and potential toxic effects on aquatic life and humans. Understanding these impacts is crucial for the development of safer compounds and for assessing the environmental risks associated with the use of chlorinated organic chemicals (Islam et al., 2017).
Properties
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12;/h1-7,11H,8-10,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBQYDTCVRFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.